molecular formula C17H21N5O B2558276 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide CAS No. 1421483-70-6

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide

Cat. No.: B2558276
CAS No.: 1421483-70-6
M. Wt: 311.389
InChI Key: WWQZBCMGFKOENG-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide is a chemical research compound featuring a pyrimidine core functionalized with a phenylacetamide group and a key 4-methylpiperazine moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds incorporating similar phenylacetamide and heterocyclic structures have been investigated for their potential biological activities. For instance, structural analogues, specifically N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been synthesized and evaluated as anticonvulsant agents in preclinical models, showing activity in maximal electroshock (MES) tests . The piperazine ring is a prevalent pharmacophore in drug design, often contributing to a molecule's solubility and its ability to interact with biological targets. The synthesis of complex heterocyclic systems like this one often leverages modern catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds in related pyrimidine and thienopyrimidinone scaffolds . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-21-7-9-22(10-8-21)17-18-12-15(13-19-17)20-16(23)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQZBCMGFKOENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with 4-methylpiperazine.

    Attachment of the Phenylacetamide Group: The final step involves the acylation of the piperazine-pyrimidine intermediate with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing any carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halogenated solvents, and base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, including cell cycle regulation, apoptosis, and signal transduction pathways.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the molecular mechanisms underlying various physiological and pathological conditions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs from patent literature and chemical databases.

Table 1: Structural and Functional Comparison of N-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide and Analogs

Compound Name Core Structure Key Substituents Molecular Formula Implications Source
This compound Pyrimidine 4-Methylpiperazine (position 2); phenylacetamide (position 5) Not specified Balanced polarity from piperazine; phenyl group enhances lipophilicity.
N-(2-(3-Cyano-6-(piperidin-4-yliden)acetamido-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide Quinoline Cyano, tetrahydrofuran-3-yloxy, piperidine Not specified Larger aromatic system (quinoline) increases lipophilicity; polar substituents may improve solubility.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl (position 6); 3,4,5-trimethoxyphenyl Not specified Electron-withdrawing CF₃ enhances metabolic stability; methoxy groups modulate lipophilicity.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide Pyridine 3-Chloro-5-(trifluoromethyl)pyridine; 4-methylpiperazine C₁₃H₁₆ClF₃N₄O Pyridine core reduces hydrogen-bonding capacity compared to pyrimidine; Cl/CF₃ enhance electrophilicity.

Key Comparative Insights:

Substituent Effects :

  • 4-Methylpiperazine : Present in both the target compound and the pyridine analog (), this group improves aqueous solubility via protonation and provides a secondary binding site for targets .
  • Trifluoromethyl (CF₃) : Found in benzothiazole derivatives (), this electron-withdrawing group enhances metabolic stability and alters electron density in the aromatic system .
  • Methoxy Groups : In benzothiazole analogs, methoxy substituents balance lipophilicity and may influence target selectivity .

Pharmacophore Variations: The acetamide linkage is conserved across all compounds, suggesting its role as a critical pharmacophore. However, the adjacent groups (phenyl, pyridine, or quinoline) likely modulate target specificity. For example, the phenyl group in the target compound may favor hydrophobic binding pockets, while the quinoline in could interact with larger enzymatic clefts .

Piperazine vs.

Biological Activity

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]-2-phenylacetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with Compound A, drawing from diverse research sources.

Synthesis

The synthesis of Compound A typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent attachment of the piperazine and phenyl groups. Various methods have been employed, including:

  • Condensation Reactions: Utilizing piperazine derivatives and pyrimidine precursors.
  • Reflux Conditions: Enhancing yields through controlled heating in organic solvents.

Antimicrobial Activity

Research has indicated that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent activity:

  • Tested Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
  • MIC Values: Ranging from 32 µg/mL to 128 µg/mL for different strains, indicating moderate to high efficacy .

Anticonvulsant Activity

A notable study evaluated the anticonvulsant properties of similar compounds containing the piperazine moiety. These compounds showed protective effects in animal models against seizures induced by maximal electroshock (MES) tests:

  • Dosage Tested: 100 mg/kg and 300 mg/kg.
  • Results: Some derivatives exhibited significant protection at both dosages, suggesting a potential therapeutic role in epilepsy management .

Anticancer Potential

Emerging research indicates that compounds structurally related to Compound A may possess anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
  • Inhibition Rates: Up to 70% at certain concentrations, highlighting their potential as chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy Study:
    • Researchers synthesized several derivatives of Compound A and tested their antimicrobial activity against Xanthomonas oryzae.
    • Results indicated that some derivatives had an EC50 value lower than traditional antibiotics, suggesting enhanced efficacy against resistant strains .
  • Anticonvulsant Activity Assessment:
    • A series of piperazine-based compounds were evaluated for anticonvulsant activity in rodent models.
    • The study found that specific structural modifications could enhance activity, with some compounds providing significant protection against induced seizures .

Summary Table of Biological Activities

Activity TypeAssessed PropertyResultReference
AntimicrobialMIC against E. coli64 µg/mL
AnticonvulsantMES test protectionSignificant at 100 mg/kg
AnticancerCell proliferation inhibitionUp to 70% inhibition

Q & A

Q. What are the standard synthetic routes for N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2-phenylacetamide, and how can reaction efficiency be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidinyl intermediate may react with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reagents. Purification often employs normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . Yield improvements (>50%) can be achieved by isolating intermediates (e.g., via recrystallization) and monitoring reaction progress with LC-MS.

Q. Which spectroscopic methods are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ ~2.5–3.5 ppm for N-methyl groups) and phenylacetamide moiety (δ ~7.2–7.6 ppm for aromatic protons). Coupling constants (e.g., J = 4.5 Hz for pyrimidine protons) validate substituent positions .
  • HRMS : Verify molecular ion [M+H]⁺ (expected m/z: ~353.18 for C₁₈H₂₁N₅O).
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolytic stability (pH 1–9 buffers) and photostability (ICH Q1B guidelines) should be tested. Store lyophilized samples at –20°C in amber vials to prevent piperazine ring oxidation or acetamide hydrolysis .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the compound’s biological targets and binding affinity?

Use in silico methods like:

  • Molecular docking (AutoDock Vina): Screen against kinase domains (e.g., EGFR, PI3K) due to the pyrimidine scaffold’s ATP-mimetic properties.
  • QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperazine’s electron-donating nature) with activity using descriptors like logP and polar surface area.
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) in explicit solvent models .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Potential causes include assay variability (e.g., cell line heterogeneity) or impurity interference. Mitigation strategies:

  • Reproducibility checks : Validate assays in triplicate using reference standards (e.g., staurosporine for kinase inhibition).
  • Impurity profiling : Identify by-products (e.g., de-methylated piperazine) via LC-HRMS and quantify their contribution to activity .
  • Structural analogs : Compare activity trends (e.g., replacing 4-methylpiperazine with morpholine) to isolate pharmacophore contributions .

Q. What advanced techniques are suitable for studying the compound’s pharmacokinetics in preclinical models?

Employ:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic clearance (CLint).
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to determine free fraction (% unbound).
  • IV/PO PK studies : Calculate bioavailability (F%) in rodents, with LC-MS/MS quantification of plasma concentrations (LLOQ: 1 ng/mL) .

Methodological Guidance Tables

Q. Table 1. Key NMR Assignments for Structural Validation

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationReference
Pyrimidine H8.2–8.5Doublet1H
N-CH₃2.6–2.8Singlet3H
Phenyl H7.3–7.6Multiplet5H

Q. Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceDetection MethodRemoval Strategy
De-methylated piperazineIncomplete alkylationLC-MS (m/z 325.16)Column chromatography
Hydrolyzed acetamideMoisture exposure¹H NMR (δ 6.8–7.0)Lyophilization

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